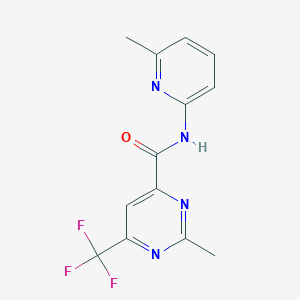
2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide, also known as PF-06747775, is a small molecule that has been developed as a potential therapeutic agent for the treatment of various diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials to evaluate its safety and efficacy.
Mecanismo De Acción
2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide exerts its pharmacological effects by selectively inhibiting the activity of a specific enzyme called Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the pathogenesis of various autoimmune disorders and B-cell malignancies. By inhibiting BTK, 2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide can block the activation and proliferation of B cells, leading to the suppression of inflammation and tumor growth.
Biochemical and Physiological Effects:
In preclinical studies, 2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide has been shown to effectively reduce the levels of inflammatory cytokines and chemokines in animal models of rheumatoid arthritis and systemic lupus erythematosus. This compound has also demonstrated potent antitumor activity in various cancer cell lines and animal models of lymphoma and leukemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. However, the limitations of this compound include its low solubility and bioavailability, which may affect its pharmacokinetic properties and limit its clinical efficacy.
Direcciones Futuras
Several future directions for the development and application of 2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide have been proposed. These include the optimization of its pharmacokinetic properties, the evaluation of its efficacy in clinical trials, and the exploration of its potential use in combination with other therapies for the treatment of various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide and to identify potential biomarkers for patient selection and monitoring.
Métodos De Síntesis
The synthesis of 2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide involves several steps, including the condensation of 2-amino-6-methylpyridine with 2,4,5-trichloropyrimidine, followed by the introduction of a trifluoromethyl group and a carboxamide moiety. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide has been studied extensively in preclinical models for its potential use in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against several key enzymes and signaling pathways involved in these diseases.
Propiedades
IUPAC Name |
2-methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O/c1-7-4-3-5-11(17-7)20-12(21)9-6-10(13(14,15)16)19-8(2)18-9/h3-6H,1-2H3,(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEMWHTXZSMJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=NC(=N2)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

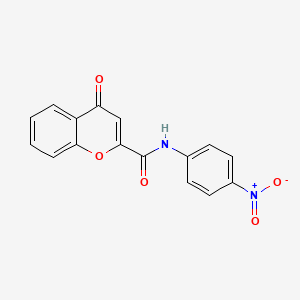
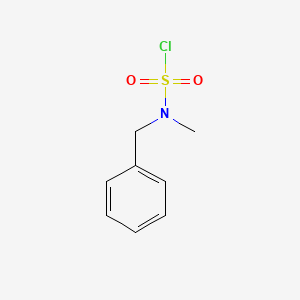
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2829745.png)
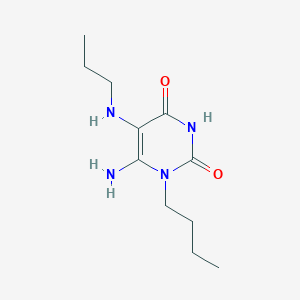
![N,N-dimethyl-4-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzenesulfonamide](/img/structure/B2829748.png)
![1-(2-Ethylphenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2829750.png)
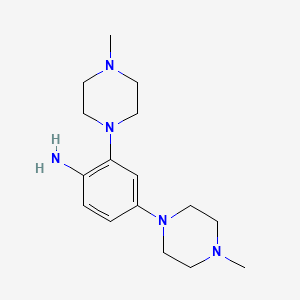
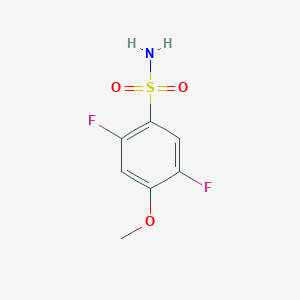
![1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
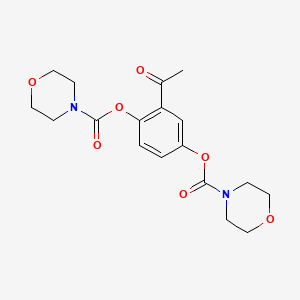
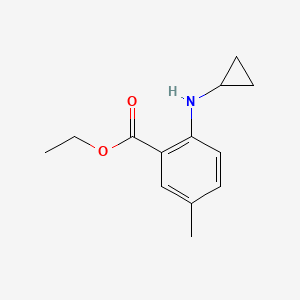
![5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzamide](/img/structure/B2829760.png)
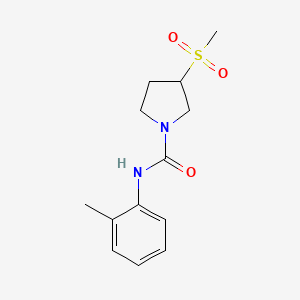
![ethyl 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2829763.png)